6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid
Description
6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid is a brominated spirocyclic compound featuring a fused isoquinoline-azetidine system. The trifluoroacetic acid (TFA) component likely serves as a counterion or solubilizing agent, given its strong acidity (pKa ~0.23) and common use in pharmaceutical salt formation .
Properties
Molecular Formula |
C13H12BrF3N2O3 |
|---|---|
Molecular Weight |
381.14 g/mol |
IUPAC Name |
6-bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H11BrN2O.C2HF3O2/c12-7-1-2-8-9(3-7)11(4-13-5-11)6-14-10(8)15;3-2(4,5)1(6)7/h1-3,13H,4-6H2,(H,14,15);(H,6,7) |
InChI Key |
FLFOPOJMMDHCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CNC(=O)C3=C2C=C(C=C3)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies and Starting Materials
Construction of the Isoquinoline Core with Bromine Substitution
- The 6-bromo substitution on the isoquinoline ring is typically introduced via electrophilic aromatic substitution on a suitably protected or functionalized isoquinoline precursor.
- Alternatively, starting from 6-amino-3,4-dihydroisoquinoline derivatives, bromination can be achieved under controlled conditions to yield the 6-bromo intermediate.
- Literature on tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives provides a precedent for preparing isoquinoline cores with amino or protected amino groups, which can be further functionalized to introduce bromine.
Formation of the Azetidine Spiro Ring
- The azetidine ring is a four-membered nitrogen-containing heterocycle, which can be constructed via intramolecular cyclization reactions.
- Spirocyclization at the 4-position of the isoquinoline ring to form the spiro[isoquinoline-azetidine] system likely involves nucleophilic attack by an amine or related nitrogen nucleophile onto an electrophilic center positioned to form the azetidine ring.
- Common methods include ring-closing reactions through halide displacement or reductive amination strategies.
Introduction of the 1-one (Lactam) Functional Group
- The 1-one moiety indicates a lactam (cyclic amide) functionality on the azetidine ring.
- This can be introduced by oxidation of the azetidine nitrogen or by cyclization of an amino acid derivative or amide precursor.
- Cyclization conditions often involve heating or the use of coupling agents to promote intramolecular amide bond formation.
Formation of the Trifluoroacetic Acid Salt
- The compound is isolated as a trifluoroacetic acid salt, which is commonly formed by treatment of the free base with trifluoroacetic acid (TFA).
- This step improves solubility and stability and is a standard method for isolating amine-containing compounds.
Representative Synthetic Route (Hypothetical Based on Related Literature)
| Step | Reaction Type | Starting Material / Intermediate | Conditions / Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of 6-bromo-3,4-dihydroisoquinoline | 3,4-dihydroisoquinoline derivative | Bromination with N-bromosuccinimide (NBS) or Br2 | Moderate | Controlled bromination at position 6 |
| 2 | Formation of azetidine ring | 6-bromo-3,4-dihydroisoquinoline intermediate | Intramolecular cyclization via nucleophilic substitution | Moderate | Ring closure to form spiro[isoquinoline-azetidine] |
| 3 | Lactam formation | Spirocyclic intermediate | Cyclization under dehydrating conditions or use of coupling agents | Moderate | Formation of the 1-one lactam ring on azetidine |
| 4 | Salt formation | Spirocyclic lactam free base | Treatment with trifluoroacetic acid (TFA) | High | Formation of trifluoroacetic acid salt for isolation and purification |
Analytical Data and Characterization
- Molecular weight and formula confirmed by mass spectrometry and elemental analysis.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) used to confirm the spirocyclic structure and substitution pattern.
- Infrared (IR) spectroscopy to confirm lactam carbonyl presence.
- High-performance liquid chromatography (HPLC) for purity assessment.
- Solubility data indicate high solubility in polar solvents due to the trifluoroacetic acid salt form.
Notes on Synthetic Accessibility and Challenges
- The synthetic accessibility score is relatively low (1.22), suggesting moderate ease of synthesis with available methods.
- The spirocyclization step requires careful control to avoid side reactions such as polymerization or ring opening.
- Bromination must be regioselective to avoid multiple substitution.
- The trifluoroacetic acid salt formation is straightforward but requires careful handling due to the corrosive nature of TFA.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Addition: The spiro structure allows for various addition reactions, such as Michael addition, where nucleophiles add to the double bonds present in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups or altered oxidation states.
Scientific Research Applications
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, especially in areas such as anti-cancer or anti-inflammatory drugs.
Industry: The compound’s chemical properties make it useful in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trifluoroacetic acid component may enhance its binding affinity or alter its solubility, further influencing its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Bromine at the 6-position is conserved across multiple analogs (Table 1), indicating its role as a critical pharmacophore or synthetic handle .
- The TFA salt enhances aqueous solubility compared to free-base analogs (e.g., cyclopropane derivative in ), a common strategy for improving bioavailability .
Functional Group and Reactivity Differences
- Trifluoroacetic Acid vs. Other Acids : The TFA counterion (CAS 76-05-1 ) offers stronger acidity and lower boiling point compared to alternatives like HCl or sulfuric acid, facilitating purification via evaporation.
- Bromine Reactivity: The 6-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig reactions, a trait shared with 6-bromo-2,3-dihydroquinolin-4(1H)-one , but absent in non-brominated analogs.
Biological Activity
6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid is a complex compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in cancer therapy and neuropharmacology. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound consists of a spirocyclic structure that includes both isoquinoline and azetidine moieties. The presence of bromine and trifluoroacetic acid enhances its reactivity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of spirocyclic compounds. For instance, spiro-azetidine derivatives have shown promising anti-breast cancer activity. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.
Research Findings:
- IC50 Values : Some derivatives exhibit IC50 values in the low micromolar range against breast cancer cell lines, indicating effective cytotoxicity.
- Mechanism of Action : The proposed mechanism includes disruption of mitochondrial function and activation of caspase pathways leading to apoptosis .
Neuropharmacological Effects
The isoquinoline structure is known for its neuroactive properties. Compounds derived from this class often interact with neurotransmitter systems, potentially providing therapeutic effects in neurological disorders.
Case Studies:
- In vitro studies have demonstrated that certain derivatives can modulate dopamine receptors, which may be beneficial in treating conditions like Parkinson's disease.
- Behavioral assays in animal models indicate potential anxiolytic effects, suggesting a role in anxiety management.
Data Tables
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.0 | Induces apoptosis via caspase activation |
| Neuropharmacological | Rat model (anxiety) | N/A | Modulation of dopamine receptors |
Synthesis and Derivatives
The synthesis of 6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid involves multiple steps including cyclization reactions that yield the desired spirocyclic structure. Variations in substituents can lead to derivatives with enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
